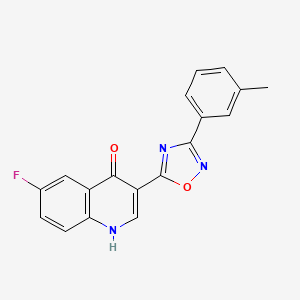

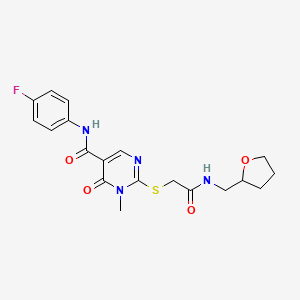

6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a fluorinated quinolone derivative, which is a class of compounds known for their broad-spectrum antibacterial activities and potential antitumor properties. Fluorinated quinolones are characterized by the presence of a fluorine atom, which often enhances their biological activity. The compound is structurally related to other fluorinated quinolones that have been studied for various applications, including as antibacterial agents and antitumor agents .

Synthesis Analysis

The synthesis of fluorinated quinolones typically involves multi-step reactions starting from substituted anilines or related compounds. For instance, the synthesis of 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones involves a series of reactions including cyclization and substitution to introduce the fluorine atom and other functional groups . Similarly, the synthesis of related compounds such as 6-methoxy-4-quinolone involves oxidation and derivatization steps . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by a quinolone core with various substituents that influence their biological activity. For example, the presence of a fluorine atom at the 6-position is a common feature that is believed to enhance antibacterial activity . The molecular structure can be further analyzed using techniques such as Raman spectroscopy and crystallography, which provide information about the empirical formula, crystal system, space group, and unit cell parameters .

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions depending on their functional groups. For example, they can be used as fluorescent labeling reagents after derivatization, as demonstrated with 6-methoxy-4-quinolone derivatives . The reactivity of these compounds can also be tailored for specific applications, such as the synthesis of antimycobacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are crucial for their practical applications. For instance, 6-methoxy-4-quinolone shows strong fluorescence in a wide pH range and is stable against light and heat, making it suitable for biomedical analysis . The crystal structure and electrostatic potential surface of these compounds can be determined to understand their intermolecular interactions and reactivity .

Applications De Recherche Scientifique

Synthesis and Characterization

Recent studies have highlighted the synthesis and characterization of compounds similar to 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, focusing on their potential as therapeutic agents. For example, the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols has been explored, indicating a wide spectrum of biodynamic activities (Faldu et al., 2014).

Antibacterial Activity

The antibacterial potential of quinolone derivatives, including those with structures similar to the compound of interest, has been a significant area of research. For instance, the synthesis of new antibacterial quinolones under microwave activation has been reported, where compounds exhibited activities comparable to standard drugs like norfloxacin (Kidwai et al., 2000).

Anticancer Properties

The quest for novel anticancer agents has led to the exploration of quinolin-4-yl based oxadiazole and triazole analogues. Some of these compounds, such as compound 6i, have shown sub-micromolar anti-proliferative activity in cancer cell lines, indicating their potential in cancer therapy (Hamdy et al., 2019).

Antimicrobial Agents

The development of novel antimicrobial agents using quinolone scaffolds has been an area of active research. Studies have synthesized and evaluated the antimicrobial activity of various quinolone derivatives, finding some to possess significant efficacy against bacterial strains (Kidwai et al., 1998; Uno et al., 1987).

Molecular and Crystal Structures

Research has also delved into the molecular and crystal structures of potential drugs with similar frameworks, predicting their antimicrobial and antiviral properties through molecular docking (Vaksler et al., 2023).

Propriétés

IUPAC Name |

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c1-10-3-2-4-11(7-10)17-21-18(24-22-17)14-9-20-15-6-5-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIAOOZZMSXASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)

![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)

![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)